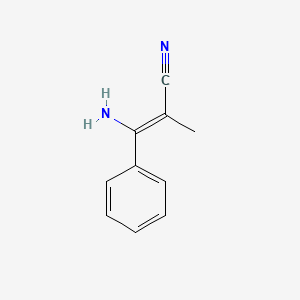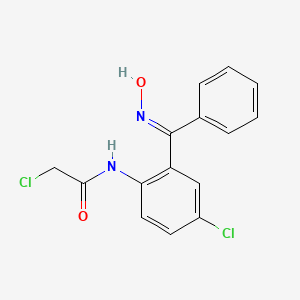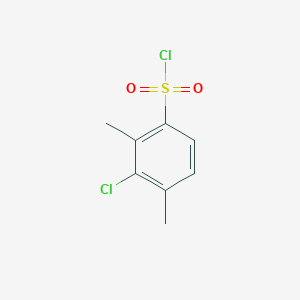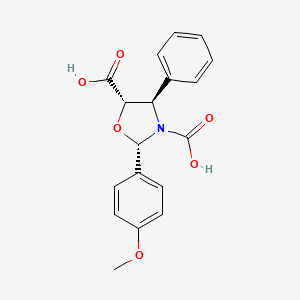
(+)-Coclaurine Hydrochloride
カタログ番号 B1145431
CAS番号:
19894-19-0
分子量: 285.343646
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, such as an amine . They are commonly used in medications to improve water solubility .
Molecular Structure Analysis
The molecular structure of a hydrochloride would typically include a positively charged nitrogen atom (from the organic base) and a negatively charged chloride ion .Chemical Reactions Analysis
Hydrochlorides can participate in various chemical reactions. For example, they can be converted back to their free base form by reaction with a strong base .Physical And Chemical Properties Analysis
Hydrochlorides are typically white crystalline solids. They are generally soluble in water and polar organic solvents .作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of (+)-Coclaurine Hydrochloride can be achieved through a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "L-Tyrosine", "Acetaldehyde", "Sodium borohydride", "Sodium hydroxide", "Hydrochloric acid", "Methanol" ], "Reaction": [ "1. L-Tyrosine is first converted to dopamine through decarboxylation using sodium hydroxide and heating.", "2. Dopamine is then condensed with acetaldehyde in the presence of sodium borohydride to form N-(2-hydroxyethyl)dopamine.", "3. N-(2-hydroxyethyl)dopamine is then subjected to a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form tetrahydroisoquinoline.", "4. The tetrahydroisoquinoline is then oxidized using potassium permanganate to form the desired product, (+)-Coclaurine.", "5. The final step involves the formation of (+)-Coclaurine Hydrochloride by reacting (+)-Coclaurine with hydrochloric acid in methanol." ] } | |
CAS番号 |
19894-19-0 |
分子式 |
C₁₇H₁₉NO₃·HCl |
分子量 |
285.343646 |
同義語 |
(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride; 1βH-Coclaurine Hydrochloride; (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-Amino-2-methyl-3-phenylacrylonitrile
19389-49-2
(2-Amino-4-chlorophenyl)(cyclopentyl)methanone
959137-40-7
Isotrazodone
157072-18-9






![8-Chloro-5-isopropyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one](/img/structure/B1145354.png)

![2-[(Tetrahydro-2H-pyran-2alpha-yl)oxy]propanoic acid](/img/structure/B1145359.png)



